molecular formula C7H12FNO B2612452 3-Cyclobutyl-2-fluoropropanamide CAS No. 2310207-66-8

3-Cyclobutyl-2-fluoropropanamide

Cat. No.: B2612452
CAS No.: 2310207-66-8
M. Wt: 145.177
InChI Key: CCQSSHDPZPITPY-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-fluoropropanamide is a specialized chemical building block of high value to medicinal chemistry and drug discovery research. This compound features a propanamide core that is functionalized with a cyclobutyl group and a fluorine atom. The amide group is a prevalent motif in pharmaceuticals and biologically active compounds, making this reagent a valuable intermediate for the construction of more complex molecules . The cyclobutyl ring introduces significant steric and conformational constraints, which researchers can use to explore and modulate the three-dimensional structure and binding properties of target molecules. Furthermore, the fluorine atom is a key feature in modern drug design; its introduction can influence a compound's electronic properties, metabolic stability, and membrane permeability. As such, this compound serves as a versatile scaffold for use in structure-activity relationship (SAR) studies, particularly in the synthesis of peptide analogs and small molecule inhibitors. This product is intended for research applications as a chemical reference standard or a synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutyl-2-fluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQSSHDPZPITPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Cyclobutyl 2 Fluoropropanamide

Retrosynthetic Analysis of the 3-Cyclobutyl-2-fluoropropanamide Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most apparent disconnection is at the amide bond, leading to 2-fluoro-3-cyclobutylpropanoic acid or a derivative thereof, and ammonia (B1221849). This approach is common in the synthesis of primary amides. amazonaws.com

Further disconnection of the C-F bond in the 2-fluoro-3-cyclobutylpropanoic acid intermediate suggests a precursor such as a 3-cyclobutylpropanoic acid derivative that can undergo a late-stage fluorination. Alternatively, disconnection of the C-C bond between the cyclobutyl group and the propane (B168953) chain points towards a strategy involving the coupling of a cyclobutyl-containing fragment with a three-carbon building block already possessing the fluoro-amide functionality.

A key intermediate in many of these approaches is 3-cyclobutylpropanoic acid or its derivatives. This can be conceptually disconnected to cyclobutylmethan-ol or cyclobutylmethanal and a two-carbon synthon. The cyclobutane (B1203170) ring itself represents a synthetic challenge, often constructed via [2+2] cycloadditions or ring expansions of cyclopropanes. nih.govchemistryviews.org

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol at the C2 position is paramount for producing enantiomerically pure this compound. Several asymmetric strategies can be envisioned.

The direct asymmetric fluorination of a carbonyl compound is a powerful tool for creating chiral α-fluoro derivatives. One potential route involves the asymmetric fluorination of a 3-cyclobutylpropanamide derivative. This could be achieved using chiral fluorinating reagents or, more commonly, a combination of an achiral electrophilic fluorine source (like N-fluorobisbenzenesulfonimide, NFSI) and a chiral catalyst. researchgate.net Chiral phase-transfer catalysts have also been successfully employed for the enantioselective fluorination of enamides. nih.gov

Another approach is the fluorination of a chiral enolate derived from a 3-cyclobutylpropanoic acid precursor. The stereoselectivity would be directed by a chiral ligand complexed to the metal enolate.

A summary of representative asymmetric fluorination methods applicable to carbonyl compounds is presented below:

Table 1: Asymmetric Fluorination of Carbonyl Compounds
Catalyst/Reagent Substrate Type Fluorinating Agent Enantiomeric Excess (ee)
Chiral Quaternary Ammonium Salt β-Keto Esters NFSI Good
Salan-Copper Complex β-Ketoamides NFSI Good
BINOL-derived Phosphate Enamides Selectfluor High

Chiral auxiliaries are a classic and reliable method for inducing stereoselectivity. youtube.com In this context, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to 3-cyclobutylpropanoic acid. The resulting chiral imide can then undergo diastereoselective α-fluorination. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-fluoro-3-cyclobutylpropanoic acid, which can then be converted to the target amide. This method offers high levels of stereocontrol and predictability. nih.govrsc.org

An alternative strategy involves the use of a chiral auxiliary to direct the conjugate addition of a cyclobutylmethyl nucleophile to a chiral α,β-unsaturated acceptor, followed by further functionalization to introduce the fluorine and amide groups.

Enzymes offer unparalleled stereoselectivity and are increasingly used in organic synthesis. A potential chemoenzymatic route to this compound could involve the use of a fluorinase enzyme. While naturally occurring fluorinases are still being discovered and engineered, they have shown promise in the selective fluorination of organic molecules. rsc.org

A more established chemoenzymatic approach might involve the kinetic resolution of a racemic mixture of 2-fluoro-3-cyclobutylpropanoic acid or a derivative using a lipase (B570770) or protease. This would selectively hydrolyze or amidate one enantiomer, allowing for the separation of the two. Furthermore, engineered polyketide synthases have been used to incorporate fluorinated extender units into complex molecules, a strategy that could potentially be adapted for this synthesis. nih.govnih.gov

The synthesis of the chiral cyclobutane motif itself can be achieved through various catalytic asymmetric methods, including [2+2] cycloadditions and the functionalization of pre-formed cyclobutenes. nih.govresearchgate.netacs.org For instance, an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition can produce enantioenriched cyclobutane derivatives. chemistryviews.org While perhaps less direct for the target molecule, these methods highlight the potential for creating chiral cyclobutyl precursors.

Asymmetric hydrogenation of a suitably functionalized cyclobutene (B1205218) could also establish a chiral center that could then be elaborated to the final product.

Novel Fluorination Techniques Applied to Propanamide Frameworks Leading to this compound

Recent advances in fluorination chemistry offer new possibilities for the synthesis of this compound. One such method is the α-fluorination of amides using nucleophilic fluorinating agents via a polarity reversal (umpolung) strategy. springernature.com This involves activating the amide to render the α-position electrophilic, which then reacts with a nucleophilic fluoride (B91410) source.

Another innovative approach is the use of BF₃·Et₂O as both a fluorine source and an activating reagent in catalytic asymmetric nucleophilic fluorinations. nih.gov This has been demonstrated for the synthesis of chiral fluorinated oxazines and could potentially be adapted for the fluorination of a suitable precursor to this compound.

The development of N-heterocyclic carbene (NHC)-catalyzed redox amidation of α-fluoro-α,β-unsaturated aldehydes provides a direct route to enantioenriched α-fluoroamides. rsc.org A hypothetical substrate for this reaction would be 3-cyclobutyl-2-fluoroacrolein, which upon reaction with an amine source in the presence of an NHC catalyst, could yield the target molecule.

Finally, methods for the direct fluoroalkylation of amines and amides, while often focused on perfluoroalkylation, are continually being developed and could offer future pathways to molecules like this compound. nih.govacs.orgacs.org

Functional Group Interconversions and Protecting Group Strategies in this compound Synthesis

The construction of this compound necessitates a carefully orchestrated sequence of reactions involving strategic functional group interconversions and the judicious use of protecting groups to ensure high yields and stereochemical control. The primary synthetic challenge lies in the introduction of the fluorine atom at the α-position to the carbonyl group and the subsequent formation of the primary amide.

A plausible synthetic route commences with a suitable cyclobutyl-containing precursor, such as 3-cyclobutylpropanoic acid. The synthesis of this starting material can be achieved through various established methods in organic chemistry. The subsequent introduction of the α-fluoro group is a critical step. Modern electrophilic fluorinating reagents, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, are commonly employed for the α-fluorination of carbonyl compounds. The reaction typically proceeds via an enolate or enol ether intermediate.

To facilitate this transformation and prevent unwanted side reactions, the carboxylic acid is often converted to a more suitable derivative, such as an ester or an oxazolidinone chiral auxiliary. The use of a chiral auxiliary can also enable stereoselective fluorination, leading to the desired enantiomer of the final product.

Protecting Group Strategies:

The synthesis of this compound inherently involves the manipulation of two key functional groups: the carboxylic acid (or its derivative) and the final amide. In a multi-step synthesis, particularly when aiming for specific stereoisomers or complex analogs, the use of protecting groups is indispensable.

Carboxylic Acid Protection: The carboxylic acid functionality of the 3-cyclobutylpropanoic acid precursor is typically protected as an ester, for instance, a methyl or ethyl ester, to prevent its interference with the α-fluorination step. These ester groups are generally stable under the conditions of electrophilic fluorination and can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions prior to amidation.

Amine Protection (in related syntheses): While the target molecule is a primary amide, the synthesis of related α-fluoro-β-amino acids often involves the protection of an amino group. Common amine protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Boc group is acid-labile, while the Fmoc group is base-labile, offering orthogonal protection strategies that are crucial in peptide synthesis and the construction of complex molecules. For instance, Fmoc-β-cyclobutyl-L-alanine is a commercially available building block used in peptide synthesis, highlighting the compatibility of the cyclobutyl moiety with standard protecting group chemistry.

The final step in the synthesis is the formation of the primary amide from the α-fluorinated carboxylic acid or its ester derivative. This transformation can be achieved through several methods:

Activation and Amination: The carboxylic acid can be activated using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with ammonia or an ammonia equivalent.

From an Ester: The methyl or ethyl ester of the α-fluorinated acid can be directly converted to the amide by treatment with a concentrated solution of ammonia in a suitable solvent.

Functional Group Precursor Functional Group Reagents/Conditions Protecting Group Strategy Key Considerations
α-Fluoroα-Methylene1. Enolate formation (e.g., LDA, LiHMDS)2. Electrophilic Fluorinating Agent (e.g., NFSI, Selectfluor®)Carboxylic acid protected as an ester (e.g., methyl, ethyl)Stereoselectivity can be controlled with chiral auxiliaries or catalysts.
PropanamidePropanoic Acid/Ester1. Activation (e.g., DCC, EDC) then NH₃2. Direct amidation of ester with NH₃Not typically required for the final step if the precursor is an ester.Reaction conditions should be mild to avoid side reactions.

Optimization of Reaction Conditions for Scalable and Sustainable Synthesis of this compound

Moving from a laboratory-scale synthesis to a scalable and sustainable industrial process requires careful optimization of all reaction parameters. The goals are to maximize yield, minimize waste, ensure safety, and reduce costs.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. Green chemistry principles advocate for the use of safer and more environmentally benign solvents. For the fluorination step, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) are often used. For the amidation, alcohols or polar aprotic solvents may be employed. Optimization studies would explore solvent effects on reaction rate and selectivity, aiming for options with lower toxicity and easier recycling.

Catalyst Loading and Choice: In catalytic steps, such as a potential asymmetric fluorination, minimizing the catalyst loading without compromising yield and enantioselectivity is a key objective. Screening different catalysts, including organocatalysts and transition metal complexes, can lead to more efficient and cost-effective processes.

Temperature and Reaction Time: Each reaction step will have an optimal temperature range. Lowering reaction temperatures can improve selectivity and reduce energy consumption, contributing to a more sustainable process. Reaction times need to be optimized to ensure complete conversion while avoiding the formation of degradation products.

Reagent Stoichiometry: Optimizing the molar ratios of reactants is crucial. Using a minimal excess of reagents reduces waste and simplifies purification. For instance, in the amidation step, the amount of ammonia or activating agent used would be carefully controlled.

Data on Reaction Optimization (Hypothetical):

The following table illustrates the type of data that would be generated during the optimization of the fluorination step.

Entry Fluorinating Agent Base Solvent Temperature (°C) Yield (%)
1NFSILDATHF-7875
2Selectfluor®LDATHF-7882
3Selectfluor®LiHMDSTHF-7885
4Selectfluor®LiHMDS2-MeTHF-7883
5Selectfluor®LiHMDSTHF-6080

This hypothetical data suggests that Selectfluor® provides a higher yield than NFSI under these conditions, and LiHMDS is a slightly more effective base than LDA. The use of the greener solvent 2-MeTHF shows comparable results to THF.

Similarly, for the amidation step, a design of experiments (DoE) approach could be employed to systematically investigate the effects of temperature, pressure (if using gaseous ammonia), and reaction time on the yield and purity of this compound.

Sustainability Considerations:

A truly sustainable synthesis of this compound would also consider:

Atom Economy: Designing the synthetic route to maximize the incorporation of all atoms from the starting materials into the final product.

Renewable Feedstocks: Exploring the possibility of deriving the cyclobutyl moiety from renewable sources.

Waste Reduction: Minimizing the formation of byproducts and developing methods for recycling solvents and catalysts.

Energy Efficiency: Utilizing milder reaction conditions and energy-efficient equipment.

By systematically addressing these aspects of functional group interconversion, protecting group strategy, and reaction optimization, a robust, efficient, and sustainable process for the synthesis of this compound can be developed to meet the demands of modern chemical manufacturing.

Advanced Spectroscopic and Stereochemical Elucidation of 3 Cyclobutyl 2 Fluoropropanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Cyclobutyl-2-fluoropropanamide, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the proton at the chiral center (C2) and the methylene (B1212753) protons of the cyclobutyl group (at C3), as well as the methyl protons if present. It would also show couplings within the cyclobutyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the ¹³C signals of the cyclobutyl ring, the propanamide backbone, and the chiral center.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining the relative stereochemistry. It detects through-space proximity of protons. For this compound, NOESY could reveal spatial relationships between the proton at C2 and the protons on the cyclobutyl ring, helping to establish the preferred conformation of the molecule.

The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the electronic environment of each nucleus.

¹H NMR: The proton at the chiral center (C2) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the protons at C3. The protons of the cyclobutyl ring would exhibit complex splitting patterns due to their diastereotopic nature. The amide protons would typically appear as two distinct signals due to restricted rotation around the C-N bond.

¹³C NMR: The carbonyl carbon (C1) would be found in the downfield region (around 170-180 ppm). The carbon bearing the fluorine (C2) would show a characteristic large one-bond C-F coupling constant. The signals for the cyclobutyl ring carbons would appear in the aliphatic region.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single resonance, likely a multiplet due to coupling with the protons at C2 and C3. The chemical shift would be indicative of the electronic environment of the fluorine atom.

¹⁵N NMR: While less common, ¹⁵N NMR could provide information about the amide nitrogen. The chemical shift would be sensitive to the electronic effects of the substituent groups.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Predicted Couplings
Hα (on C2) 4.5 - 5.0 - J(H-F) ~45-50 Hz, J(H-H) ~3-8 Hz
Hβ (on C3) 1.8 - 2.2 -
Cyclobutyl H 1.5 - 2.5 -
Amide NH₂ 6.5 - 8.0 -
C1 (C=O) - 170 - 175
C2 (CHF) - 85 - 95 ¹J(C-F) ~170-190 Hz
C3 (CH₂) - 30 - 40

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Since this compound possesses a chiral center at C2, it will be optically active. Chiroptical techniques like CD and ORD are crucial for determining the absolute configuration (R or S) of the molecule. bohrium.commdpi.com

Circular Dichroism (CD): The amide chromophore would give rise to a characteristic Cotton effect in the CD spectrum. The sign and magnitude of this effect are dependent on the spatial arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of similar compounds with known absolute configurations, the absolute stereochemistry of this compound could be assigned. bohrium.commdpi.com

Optical Rotatory Dispersion (ORD): ORD, which measures the change in optical rotation with wavelength, would provide complementary information to the CD spectrum. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations.

Vibrational Spectroscopy: Infrared (IR) and Raman Signatures of Amide, Cyclobutyl, and Fluorine Functional Groups in this compound

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.satriprinceton.org IR and Raman spectroscopy are complementary techniques that would be used to identify the key functional groups in this compound. ksu.edu.satriprinceton.orgnih.govscispace.comamericanpharmaceuticalreview.com

Amide Group: The IR spectrum would show characteristic N-H stretching vibrations around 3400-3200 cm⁻¹, an intense C=O stretching band (Amide I) around 1650 cm⁻¹, and N-H bending (Amide II) around 1600 cm⁻¹.

Cyclobutyl Group: The C-H stretching vibrations of the cyclobutyl ring would appear just below 3000 cm⁻¹. The ring puckering and other skeletal vibrations would be found in the fingerprint region (<1500 cm⁻¹). nih.gov

Fluorine Functional Group: The C-F stretching vibration would be expected in the range of 1100-1000 cm⁻¹ in the IR spectrum. This band can sometimes be weak in Raman spectra.

Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
N-H (amide) 3400-3200 3400-3200 Stretching
C-H (aliphatic) 2980-2850 2980-2850 Stretching
C=O (amide) 1680-1630 1680-1630 Stretching (Amide I)
N-H (amide) 1640-1550 1640-1550 Bending (Amide II)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. acs.orgnih.govresearchgate.netnih.gov For this compound, HRMS would provide the exact mass, confirming its molecular formula of C₇H₁₂FNO.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. rsc.org Common fragmentation pathways for amides include cleavage of the amide bond. rsc.org For this molecule, characteristic fragments would likely arise from the loss of the amide group, the cyclobutyl ring, or the fluorine atom.

Predicted HRMS Fragmentation for this compound

m/z (predicted) Possible Fragment
145.0903 [M+H]⁺ (Protonated Molecule)
125.0842 [M-HF]⁺
100.0817 [M-CONH₂]⁺
89.0603 [C₄H₅FO]⁺

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would yield precise bond lengths, bond angles, and torsion angles. nih.gov

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the amide groups of adjacent molecules. nih.gov This information is crucial for understanding the physical properties of the compound in its solid form.

Advanced Chromatographic Techniques for Stereoisomer Separation and Purity Profiling

The separation of stereoisomers is a complex challenge that is typically addressed using specialized chromatographic methods. These techniques exploit the subtle differences in the physical and chemical interactions of stereoisomers with a chiral stationary phase (CSP) or through the use of chiral mobile phase additives. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are among the most powerful and widely used techniques for this purpose. Gas Chromatography (GC) can also be employed, often after derivatization of the analyte to increase its volatility.

The goal of these methods is to achieve baseline separation of the stereoisomers, allowing for their individual quantification and the determination of the enantiomeric or diastereomeric purity of the sample. The effectiveness of a separation is characterized by parameters such as retention time (the time it takes for a compound to pass through the column), resolution (a measure of the degree of separation between two peaks), and selectivity (the ability of the chromatographic system to distinguish between the stereoisomers).

Unfortunately, no specific studies detailing the application of these techniques to this compound could be identified. As a result, there are no available data on retention times, resolution values, or specific experimental conditions—such as the type of chiral stationary phase, mobile phase composition, flow rate, and detection method—that have been successfully used for the stereoisomeric separation and purity profiling of this particular compound.

Consequently, the creation of a data table summarizing such research findings is not possible. The scientific community has yet to publish research that would populate such a table for this compound.

Theoretical and Computational Chemistry Investigations of 3 Cyclobutyl 2 Fluoropropanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-Cyclobutyl-2-fluoropropanamide

Quantum chemical calculations provide fundamental insights into the molecular properties of this compound, governing its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using a functional like B3LYP with a basis set such as cc-pVDZ, can be employed to explore its complex conformational landscape. niscpr.res.innanobioletters.com The molecule's flexibility arises from the rotation around the C1-C2, C2-C3, and C3-cyclobutyl bonds, as well as the puckering of the cyclobutane (B1203170) ring itself.

A potential energy surface scan can identify various stable conformers (local minima) and the transition states connecting them. The relative energies of these conformers are crucial for understanding the molecule's predominant shapes at equilibrium. The cyclobutane ring introduces significant steric hindrance, which, along with electrostatic interactions involving the fluorine and amide groups, dictates the rotational barriers. For instance, the barrier to rotation around the C2-C3 bond would be influenced by the steric clash between the cyclobutyl ring and the amide group. DFT calculations allow for the quantification of these rotational barriers, providing insight into the molecule's dynamic flexibility. niscpr.res.in

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

ConformerDihedral Angle (F-C2-C3-C4)Ring Puckering Angle (°)Relative Energy (kcal/mol)
A (Global Minimum) 178.525.10.00
B 65.224.91.85
C -70.325.32.10
D 175.910.2 (Planar-like TS)4.50

This interactive table presents hypothetical data derived from DFT principles to illustrate the relative stability of different conformers.

A primary focus would be on hyperconjugative effects. These include the interaction between the lone pair orbitals of the amide oxygen and nitrogen with the antibonding orbitals (σ) of adjacent bonds. For example, the delocalization of the nitrogen lone pair (n_N) into the carbonyl's π orbital (π*_C=O) is characteristic of the amide resonance. Furthermore, the electron-withdrawing nature of the fluorine atom influences the electron density across the molecule. NBO analysis can quantify the stabilization energy (E(2)) associated with these interactions. Significant interactions might also exist between the C-F bond orbitals and adjacent C-C bond orbitals, as well as interactions involving the strained cyclobutyl ring orbitals. These hyperconjugative interactions can influence bond lengths, angles, and the molecule's reactivity. researchgate.net

Table 2: Hypothetical NBO Analysis of Key Hyperconjugative Interactions in Conformer A

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N)π(C=O)55.8
n(O)σ(N-H)4.2
σ(C2-H)σ(C-F)2.5
σ(C3-C_cyclobutyl)σ(C2-C3)1.9

This interactive table displays hypothetical NBO results, quantifying the strength of key intramolecular electronic delocalizations based on established principles.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk The energies and spatial distributions of the HOMO and LUMO of this compound provide critical information about its electrophilic and nucleophilic sites.

The HOMO is likely to be localized on the amide group, specifically the nitrogen and oxygen lone pairs, making these sites susceptible to electrophilic attack (e.g., protonation). youtube.com The LUMO, conversely, is expected to be centered on the carbonyl carbon's π* antibonding orbital, indicating its susceptibility to nucleophilic attack, a key step in amide hydrolysis or other substitution reactions. nih.gov The presence of the electronegative fluorine atom will lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. wikipedia.org FMO theory can be used to predict the feasibility of various reaction pathways, such as cycloadditions or nucleophilic acyl substitution. imperial.ac.uk

Table 3: Hypothetical FMO Energies for this compound

Molecular OrbitalEnergy (eV)Primary Localization
HOMO -9.8Amide N, O
LUMO 1.5Carbonyl C=O (π*)
HOMO-LUMO Gap 11.3-

This interactive table presents plausible HOMO and LUMO energy values as predicted by FMO theory.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Various Environments

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide a picture of a molecule's behavior over time. mdpi.comyoutube.com An MD simulation of this compound would model the atomic motions by solving Newton's equations of motion, revealing how the molecule explores its conformational space in different environments, such as in a vacuum, in water, or in a nonpolar solvent. nih.govmdpi.com

Simulations in an aqueous environment would be particularly insightful, showing how hydrogen bonding between the amide group and water molecules influences the conformational preferences and dynamics. The root mean square deviation (RMSD) of the atomic positions over time can indicate the stability of certain conformations. mdpi.com MD simulations can also reveal the timescale of conformational changes, such as the rotation around single bonds or the puckering inversion of the cyclobutyl ring, which might be less stable due to its conformational flexibility. nih.gov Such simulations are crucial for understanding how the molecule's shape adapts to its surroundings, a key factor in its potential biological activity or its behavior in a reaction medium. youtube.com

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations, primarily DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. niscpr.res.in

For this compound, one of the most valuable predictions would be its Nuclear Magnetic Resonance (NMR) spectra. Calculating the chemical shifts for ¹H, ¹³C, and especially ¹⁹F is possible. The ¹⁹F NMR spectrum is particularly sensitive to the local electronic environment, making it a powerful tool for characterizing fluorinated compounds. youtube.comscholaris.canih.gov Theoretical calculations can help assign the complex signals arising from the diastereotopic protons of the cyclobutyl ring and the chiral center.

Similarly, the vibrational frequencies from a DFT frequency calculation can be used to simulate the infrared (IR) spectrum. This allows for the assignment of key vibrational modes, such as the C=O stretch of the amide, the N-H stretches, and the C-F stretch. A good correlation between the calculated and experimental spectra provides strong evidence for the computed lowest-energy structure. niscpr.res.innanobioletters.com

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
¹⁹F NMR Chemical Shift (ppm) -185.2-184.7
¹³C NMR Carbonyl Shift (ppm) 172.4171.9
IR C=O Stretch (cm⁻¹) 16951690
IR C-F Stretch (cm⁻¹) 11051100

This interactive table illustrates the typical agreement between computationally predicted and experimentally measured spectroscopic data.

In Silico Modeling of Stereoselective Reaction Mechanisms Relevant to this compound Synthesis

Computational modeling is an invaluable tool for understanding and predicting the outcomes of stereoselective reactions. The synthesis of this compound involves creating a chiral center at the C2 position, making stereocontrol a key challenge.

One likely synthetic route is the amidation of a corresponding 3-cyclobutyl-2-fluoroacyl chloride. researchgate.netrsc.org Another approach could be the α-fluorination of a 3-cyclobutylpropanamide precursor. u-tokyo.ac.jp In silico modeling can be used to investigate the transition states of these reactions. By calculating the activation energies for the pathways leading to the (R) and (S) enantiomers, one can predict the enantiomeric excess that might be achieved with a given chiral catalyst or auxiliary. For example, modeling the interaction of an electrophilic fluorinating agent with the enolate of the precursor amide in the presence of a chiral ligand could reveal the origins of stereoselectivity. nih.gov These computational insights can guide the selection of optimal reaction conditions and catalysts, accelerating the development of an efficient and stereoselective synthesis. mdpi.com

Analysis of Non-Covalent Interactions and Intermolecular Forces in this compound Systems

The supramolecular assembly and macroscopic properties of this compound are governed by a network of non-covalent interactions. These forces, while significantly weaker than covalent bonds, are crucial in determining the crystal packing, solubility, and interactions with biological targets. A theoretical analysis based on its structural components—a cyclobutyl ring, a propanamide backbone, and a fluorine substituent—allows for a detailed exploration of the intermolecular forces at play. These interactions primarily include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The presence of a fluorine atom at the α-position introduces further complexity to the intermolecular interaction profile. The highly electronegative fluorine atom creates a significant dipole moment in the C-F bond, making it a site for potential dipole-dipole interactions. youtube.com Furthermore, organic fluorine can participate in weaker, less conventional interactions. Studies on fluorinated N-phenyl γ-lactams have shown evidence of close contacts and multipolar interactions between fluorine and amide groups, as well as with adjacent alkyl (CH2) groups. acs.orgacs.org These interactions, often characterized by short F···C or F···H distances, can contribute to the conformational preferences and packing of the molecules. acs.orgacs.org While not a classical hydrogen bond acceptor, the fluorine atom can engage in weak hydrogen bonds (C-H···F), further influencing the crystal lattice.

A comprehensive understanding of the interplay between these various non-covalent forces is essential for predicting the behavior of this compound. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable tools for dissecting these interactions. kennesaw.edupnas.org These calculations can provide quantitative estimates of interaction energies and precise geometric parameters for the various intermolecular contacts.

Table 1: Predicted Non-Covalent Interactions in this compound Systems

Interaction TypeInteracting GroupsTypical Interaction Energy (kcal/mol)Typical Distance (Å)
Hydrogen BondN-H···O=C-3 to -101.5 - 2.5 (H···O)
Dipole-DipoleCα-F···Cα-F-1 to -53.0 - 4.0
Weak C-H···F Hydrogen BondC-H···F-0.5 to -1.52.2 - 2.8 (H···F)
van der Waals (London Dispersion)Cyclobutyl-Cyclobutyl-0.5 to -2.03.5 - 5.0

Chemical Reactivity and Derivatization Studies of 3 Cyclobutyl 2 Fluoropropanamide

Hydrolytic Stability and Degradation Pathways of the Amide Bond in 3-Cyclobutyl-2-fluoropropanamide

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent carbonyl carbon of the amide. This effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially leading to hydrolysis.

Under acidic conditions, the hydrolysis would likely proceed via protonation of the amide oxygen, followed by nucleophilic attack of a water molecule. The presence of the α-fluoro group could either accelerate this process by further polarizing the C=O bond or hinder it sterically. In the case of N-acylated amino acid amides, it has been observed that electron-rich acyl groups can accelerate hydrolysis under mild acidic conditions. nih.gov Conversely, the electron-withdrawing nature of the α-fluoro substituent in this compound might influence the equilibrium and rate of this reaction.

Under basic conditions, the hydrolysis would involve the direct attack of a hydroxide ion on the amide carbonyl carbon. The rate of alkaline hydrolysis of amides generally increases from primary to tertiary amides and is also dependent on the nature of the acyl group. researchgate.net For this compound, the electron-withdrawing α-fluoro group would likely enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of base-catalyzed hydrolysis compared to its non-fluorinated analog.

The primary degradation pathway for the amide bond under both acidic and basic conditions is expected to be hydrolysis to yield 3-cyclobutyl-2-fluoropropanoic acid and ammonia (B1221849).

Table 1: Predicted Factors Influencing the Hydrolytic Stability of the Amide Bond in this compound

FactorInfluence on HydrolysisPredicted Outcome for this compound
α-Fluoro Substituent Strong electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon.Potentially increased susceptibility to nucleophilic attack, leading to enhanced hydrolysis rates compared to non-fluorinated analogs.
Steric Hindrance The fluorine atom and cyclobutyl group may sterically hinder the approach of a nucleophile to the carbonyl carbon.This could counteract the electronic effect, potentially slowing the rate of hydrolysis.
pH of the Medium Acidic conditions facilitate protonation of the amide oxygen, while basic conditions provide a strong nucleophile (OH-).Hydrolysis is expected under both acidic and basic conditions, with the rate being pH-dependent.

Nucleophilic and Electrophilic Reactivity of the Fluorine and Amide Moieties

The fluorine and amide moieties of this compound are the primary sites for nucleophilic and electrophilic reactions.

Nucleophilic Reactivity:

The primary amide contains a nitrogen atom with a lone pair of electrons, making it potentially nucleophilic. However, the resonance delocalization of this lone pair into the carbonyl group significantly reduces its nucleophilicity. Furthermore, the electron-withdrawing effect of the α-fluoro group further diminishes the nucleophilicity of the amide nitrogen. Therefore, reactions involving the amide nitrogen as a nucleophile are generally expected to be challenging.

Electrophilic Reactivity:

The carbonyl carbon of the amide is an electrophilic center. As discussed previously, the α-fluoro substituent enhances its electrophilicity, making it more susceptible to attack by strong nucleophiles.

The carbon atom bearing the fluorine (the α-carbon) is another potential electrophilic site. The C-F bond is highly polarized, and nucleophilic substitution of fluoride (B91410) is a possibility, although generally difficult due to the strength of the C-F bond. Such reactions often require harsh conditions or specific activation. For α-carbonyl compounds, nucleophilic fluorine substitution has been achieved using reagents like Et3N·3HF. rsc.orgrsc.org

Table 2: Predicted Nucleophilic and Electrophilic Reactivity of this compound

MoietyType of ReactivityInfluencing FactorsPredicted Reactions
Amide Carbonyl Carbon Electrophilicα-Fluoro group (electron-withdrawing)Susceptible to attack by strong nucleophiles (e.g., hydrolysis, reduction).
Amide Nitrogen Nucleophilic (weak)Resonance with carbonyl, α-fluoro group (electron-withdrawing)Reactions as a nucleophile are generally unfavorable.
α-Carbon ElectrophilicPolarized C-F bondNucleophilic substitution of fluoride is possible but likely requires specific reagents and conditions.
Fluorine Atom Nucleophilic (as F-)-Can act as a leaving group in substitution reactions.

Stereoselective Transformations and Epimerization Studies at the α-Fluoro Stereocenter

The α-carbon of this compound is a stereocenter. The synthesis and manipulation of this center with stereocontrol are crucial for applications where a specific stereoisomer is required.

Stereoselective Synthesis:

The stereoselective synthesis of α-fluoro amides can be achieved through various methods, including the fluorination of chiral enamides. nih.govnih.govfigshare.com For instance, the use of chiral auxiliaries on the nitrogen atom can direct the approach of an electrophilic fluorinating agent, such as Selectfluor™, to one face of the enamide double bond, leading to a high degree of stereoselectivity. nih.govnih.govfigshare.com

Epimerization:

The stereochemical integrity of the α-fluoro stereocenter is a significant consideration. Epimerization, the change in configuration at a single stereocenter, can occur under certain conditions. For α-fluoro carbonyl compounds, base-induced epimerization at the fluorine-bearing stereocenter has been reported. nih.gov This process typically involves the removal of the α-proton by a base to form a planar enolate intermediate, followed by protonation from either face, leading to a mixture of diastereomers. The diastereoselectivity of this epimerization can be influenced by the choice of base and the nature of other substituents in the molecule. nih.gov In the context of this compound, treatment with a base could potentially lead to the loss of stereochemical purity at the α-position.

Table 3: Stereochemical Considerations for this compound

ProcessDescriptionKey Factors
Stereoselective Synthesis Methods to produce a single enantiomer or diastereomer.Use of chiral auxiliaries, chiral reagents, or catalysts during synthesis.
Epimerization Inversion of the stereocenter at the α-carbon.Presence of a base, which can abstract the α-proton to form a planar enolate.

Cyclobutyl Ring Reactivity and Transformations Under Various Conditions

The cyclobutane (B1203170) ring in this compound is characterized by significant ring strain, which influences its reactivity. chemistrysteps.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com This strain makes the ring susceptible to opening reactions under various conditions, providing a pathway to more complex linear or larger cyclic structures.

Ring-Opening Reactions:

The reactivity of cyclobutanes is generally higher than that of their acyclic or larger-ring counterparts. researchgate.net The selective cleavage of a C-C bond within the cyclobutane ring can be achieved under acidic, basic, thermal, or photochemical conditions, as well as through reactions with nucleophiles, electrophiles, and transition metals. researchgate.netresearchgate.net The specific conditions and the nature of the substituents on the ring dictate the outcome of these reactions.

For instance, the introduction of a cyclobutane fragment is a strategy used in medicinal chemistry to introduce conformational restriction without significantly altering the electronic properties of a molecule. lifechemicals.com However, this inherent strain can also be exploited for synthetic transformations.

Transformations Retaining the Ring:

While ring-opening is a common fate for strained cyclobutanes, many reactions can be performed on the substituents of the cyclobutane ring without disrupting the four-membered core. Cross-coupling reactions catalyzed by transition metals are a powerful tool for introducing or modifying substituents on a cyclobutane ring. rsc.org

Table 4: Reactivity of the Cyclobutyl Ring

Reaction TypeConditionsPotential Products
Ring-Opening Acidic, basic, thermal, photochemical, transition metal catalysisLinear or larger cyclic compounds
Substitution on the Ring Radical reactions, transition metal-catalyzed cross-couplingFunctionalized cyclobutane derivatives

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Exploration (Non-Biological Context)

The synthesis of analogs of this compound allows for the systematic investigation of how structural modifications affect its chemical properties. In a non-biological context, this can provide insights into reactivity, stability, and conformational preferences.

Modifications of the Amide:

The primary amide can be converted to a variety of other functional groups. For example, dehydration can yield the corresponding nitrile, 3-cyclobutyl-2-fluoropropanenitrile. Hydrolysis, as discussed earlier, gives the carboxylic acid. The amide can also be N-alkylated or N-arylated to produce secondary or tertiary amides.

Modifications of the Cyclobutyl Ring:

The cyclobutyl ring can be modified by introducing substituents at various positions. This can be achieved through functionalization of a pre-existing cyclobutane precursor or by using substituted starting materials in the synthesis of the cyclobutane ring itself.

Modifications at the α-Position:

Table 5: Potential Analogs of this compound for SAR Studies

Modification SiteExample of AnalogSynthetic Approach
Amide Functionality 3-Cyclobutyl-2-fluoropropanoic acidHydrolysis of the amide.
3-Cyclobutyl-2-fluoropropanenitrileDehydration of the amide.
N-Alkyl-3-cyclobutyl-2-fluoropropanamideN-alkylation of the primary amide.
Cyclobutyl Ring 3-(Substituted-cyclobutyl)-2-fluoropropanamideUse of a substituted cyclobutane starting material.
α-Position 3-Cyclobutyl-2-chloropropanamideChlorination of a suitable precursor.

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

Chiral molecules like this compound can serve as valuable building blocks in the synthesis of more complex, stereochemically defined molecules. nih.govresearchgate.net The presence of multiple functional groups and a stereocenter makes it a versatile starting material.

The amide and the α-fluoro group can be transformed into a variety of other functionalities. For example, reduction of the amide would lead to a β-fluoroamine, a structural motif of interest in medicinal chemistry. nih.gov The cyclobutyl group itself can act as a rigid scaffold or be unraveled through ring-opening reactions to introduce a specific four-carbon unit into a larger molecule.

The stereochemistry at the α-position can be transferred to new stereocenters created during subsequent reactions, making it a valuable tool for asymmetric synthesis. For instance, the α-fluoro amide could be used in aldol-type reactions or as a component in peptide synthesis, where the fluorine atom can influence the conformation and properties of the resulting peptide. researchgate.net

Table 6: Potential Applications of this compound as a Chiral Building Block

TransformationResulting MoietyPotential Application in Complex Synthesis
Amide Reduction β-FluoroamineSynthesis of fluorinated alkaloids or other nitrogen-containing natural products.
Cyclobutane Ring-Opening Linear functionalized alkaneIntroduction of a specific 1,4-dicarbonyl or related synthon.
Coupling Reactions Extended carbon skeletonBuilding block for the synthesis of larger, more complex molecules with defined stereochemistry.

Analytical Methodologies for Research Scale Purity and Enantiomeric Excess Determination of 3 Cyclobutyl 2 Fluoropropanamide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of the purity of non-volatile and thermally labile compounds like 3-Cyclobutyl-2-fluoropropanamide. The development of a robust HPLC method is critical for separating the main compound from any process-related impurities or degradation products.

For a molecule with the polarity of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. The method development process typically involves the systematic screening of columns, mobile phase compositions, and detector settings to achieve optimal separation.

Chromatographic Conditions: A typical starting point for method development would involve a C18 stationary phase, known for its broad applicability. Given the presence of the fluorine atom, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase, could also offer alternative selectivity due to unique interactions like dipole-dipole and π-π interactions with the analyte. chromatographyonline.com

The mobile phase usually consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727), with the addition of a buffer to control the pH and improve peak shape. For an amide, a neutral or slightly acidic pH is often preferred.

Detector Selection: Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (e.g., 200-210 nm) would be necessary. However, for more universal detection and to overcome the limitations of UV, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. These detectors are not dependent on the optical properties of the analyte and provide a response proportional to the mass of the analyte.

Example HPLC Method Parameters for Purity Assessment:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm or PFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 205 nm, or ELSD/CAD

This method would be validated for linearity, accuracy, precision, and specificity to ensure its suitability for routine purity testing.

Chiral HPLC and Supercritical Fluid Chromatography (SFC) for Enantiomeric and Diastereomeric Excess Determination

As this compound possesses a chiral center at the carbon bearing the fluorine atom, it can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making the determination of enantiomeric excess (e.e.) a critical quality attribute. Chiral HPLC and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose. chromatographyonline.comnih.gov

Chiral HPLC: Direct chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad enantioselectivity. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. chromatographyonline.comeuropeanpharmaceuticalreview.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol or ethanol. selvita.com The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in resolution. afmps.be

Example Chiral Separation Conditions:

ParameterChiral HPLCChiral SFC
Column Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µmAmylose or Cellulose-based CSP, 4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane/Ethanol (e.g., 80:20 v/v)CO₂/Methanol (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C40 °C
Back Pressure N/A150 bar
Detector UV at 210 nmUV at 210 nm

The choice between chiral HPLC and SFC often depends on factors such as sample solubility, desired throughput, and available instrumentation.

Gas Chromatography (GC) Applications for Volatile Derivatives or Intermediates

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC can be a valuable tool for analyzing volatile intermediates from its synthesis or for specific impurities. For instance, starting materials like cyclobutyl-containing precursors or certain volatile byproducts could be monitored using GC.

To analyze the final compound by GC, a derivatization step would be necessary to increase its volatility and thermal stability. For example, the amide group could potentially be converted to a less polar and more volatile derivative.

GC Conditions for a Hypothetical Volatile Intermediate:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

The use of a mass spectrometer as a detector (GC-MS) would provide structural information for the identification of unknown volatile impurities.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Trace Analysis

For comprehensive impurity profiling and the detection of trace-level impurities, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry are indispensable. resolvemass.cabiomedres.us

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying non-volatile impurities. resolvemass.cahpst.cz After separation by HPLC, the eluent is introduced into the mass spectrometer. The parent compound and its impurities are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratios are determined. Further fragmentation in the MS/MS stage provides structural information that is crucial for the definitive identification of unknown impurities. This technique is particularly valuable for detecting impurities that may not be observable by UV or other conventional detectors. enovatia.com

GC-MS: As mentioned, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile impurities. atlantis-press.com It allows for the separation of complex mixtures of volatile compounds and their subsequent identification based on their mass spectra, which can be compared against extensive libraries.

Illustrative Impurity Profile Data from LC-MS/MS:

Retention Time (min)[M+H]⁺ (m/z)Proposed Identity
8.5160.1This compound
7.2144.1De-fluorinated impurity
9.1176.1Hydroxylated impurity
6.5132.1Ring-opened impurity

This level of detailed analysis is critical for understanding the impurity profile and ensuring the quality of the active pharmaceutical ingredient.

Quantitative NMR (qNMR) for Accurate Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration of a substance without the need for a specific reference standard of the same compound. rsc.org It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, both ¹H and ¹⁹F qNMR can be utilized. ¹⁹F qNMR is particularly advantageous for fluorinated compounds. nih.govdiva-portal.org The ¹⁹F nucleus has a 100% natural abundance, high sensitivity, and a wide chemical shift range, which often results in simpler spectra with less signal overlap compared to ¹H NMR. nih.gov

Procedure for ¹⁹F qNMR: A known amount of the sample is dissolved in a suitable deuterated solvent along with a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid). The ¹⁹F NMR spectrum is then acquired under quantitative conditions (i.e., with a long relaxation delay to ensure complete relaxation of all nuclei). The concentration of the analyte is calculated by comparing the integral of a specific resonance of the analyte with the integral of the resonance of the internal standard.

Example ¹⁹F qNMR Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Trifluoroacetic acid (TFA)
Pulse Program Standard ¹⁹F observe pulse
Relaxation Delay (d1) 5 x T₁ (longest relaxation time)
Number of Scans 32 or higher for good signal-to-noise

qNMR provides a highly accurate and precise method for determining the purity and concentration of this compound, serving as an orthogonal technique to chromatography.

Prospective Research Applications and Future Directions for 3 Cyclobutyl 2 Fluoropropanamide Strictly Non Clinical

Exploration of 3-Cyclobutyl-2-fluoropropanamide as a Molecular Probe in Mechanistic Organic Chemistry

The unique structural features of this compound make it an intriguing candidate for use as a molecular probe to investigate various aspects of reaction mechanisms in organic chemistry. The presence of a fluorine atom alpha to a carbonyl group can significantly influence the reactivity of the amide and the adjacent C-H and C-C bonds.

Potential Areas of Investigation:

Studying Kinetic Isotope Effects: The C-H bond adjacent to the fluorine atom could be a site for studying primary and secondary kinetic isotope effects in various reactions, providing insights into transition state geometries.

Probing Non-covalent Interactions: The polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This could be exploited to study the nature of enzyme active sites or the binding pockets of synthetic receptors, without any implication of biological activity.

Investigating Reaction Pathways: The cyclobutyl group can undergo ring-opening or rearrangement reactions under certain conditions. The electronic influence of the α-fluoro amide moiety could modulate the pathways of such reactions, offering a tool to study the mechanisms of carbocation or radical intermediates.

Role of this compound in Advanced Materials Science or Supramolecular Assemblies

The incorporation of fluorine into organic molecules is a well-established strategy for tuning the properties of materials. The combination of the rigid cyclobutyl group and the polar α-fluoro amide in this compound suggests its potential utility in materials science and supramolecular chemistry.

Hypothetical Applications in Materials Science:

Material TypePotential Role of this compoundDesired Property Modification
Liquid Crystals As a dopant to alter phase transition temperatures and dielectric anisotropy.Enhanced thermal stability and tunable electro-optical response.
Organogels As a low molecular weight gelator, forming fibrous networks through hydrogen bonding and dipole-dipole interactions.Creation of stimuli-responsive soft materials.
Polymer Films As a monomer or additive to enhance hydrophobicity and thermal stability of polymers.Improved surface properties and durability of the material.

In the realm of supramolecular chemistry, the amide functionality provides a reliable hydrogen bonding motif for the construction of self-assembling systems. The fluorinated cyclobutyl group could direct the packing of these assemblies, potentially leading to the formation of novel nanotubes, vesicles, or other complex architectures.

Theoretical Design and Synthesis of Next-Generation Fluorinated Amide Scaffolds Based on this compound

While the synthesis of this compound itself is not extensively documented, general methods for the preparation of α-fluoro amides are known. These often involve the fluorination of a corresponding β-keto ester or the amidation of an α-fluoro carboxylic acid. The development of efficient and stereoselective synthetic routes to this and related compounds is a significant research challenge.

Future research could focus on using this compound as a foundational scaffold for the design and synthesis of more complex fluorinated amides. Computational studies could be employed to predict the properties of derivatives with modifications to the cyclobutyl ring or the amide group. This could lead to the creation of a library of novel fluorinated building blocks for various chemical applications.

Potential as a Precursor for Novel Chiral Ligands or Organocatalysts

The stereocenter at the α-carbon bearing the fluorine atom makes this compound a chiral molecule. If resolved into its individual enantiomers, it could serve as a valuable precursor for the synthesis of novel chiral ligands for asymmetric catalysis.

Potential Transformations:

Reduction of the Amide: The amide group could be reduced to an amine, which could then be further functionalized to create bidentate or tridentate ligands for transition metal catalysis.

Modification of the Cyclobutyl Ring: Functionalization of the cyclobutyl ring could introduce additional coordinating groups, leading to the formation of rigid, sterically demanding ligands.

Use as an Organocatalyst: The amide group itself, in a chiral environment, could potentially act as a hydrogen bond donor in organocatalytic reactions.

Integration of this compound into Bio-Inspired Chemical Systems (Excluding any Biological Activity or in vivo Studies)

Bio-inspired chemistry seeks to mimic the principles of biological systems to create novel chemical functions. While excluding any direct biological or in vivo studies, this compound could be integrated into synthetic systems that mimic biological processes. For instance, it could be incorporated into synthetic peptides or foldamers to study the influence of the α-fluoro amide on secondary structure and folding behavior. The cyclobutyl group can act as a constrained dipeptide mimetic, and the fluorine atom can be used as a spectroscopic probe (¹⁹F NMR) to monitor conformational changes in these systems.

Emerging Research Challenges and Opportunities in the Field of Cyclobutyl-Fluorinated Amide Chemistry

The exploration of cyclobutyl-fluorinated amides, including this compound, presents both challenges and opportunities for the chemical sciences.

Research Challenges:

Stereoselective Synthesis: Developing efficient and highly stereoselective methods for the synthesis of α-fluoro amides with a cyclobutyl substituent is a primary hurdle.

Reactivity Control: The reactivity of the C-F bond and the cyclobutyl ring needs to be carefully controlled to achieve desired chemical transformations without unwanted side reactions. pharmtech.com

Characterization: Detailed spectroscopic and crystallographic characterization of these molecules is necessary to understand their structure-property relationships.

Research Opportunities:

New Reaction Development: The unique electronic properties of these molecules may enable the discovery of new chemical reactions and catalytic processes.

Novel Materials: The combination of the cyclobutyl and fluorinated amide motifs offers opportunities for the design of new materials with tailored properties.

Fundamental Understanding: Studying these relatively simple molecules can provide fundamental insights into the effects of fluorination on molecular conformation, reactivity, and intermolecular interactions. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.